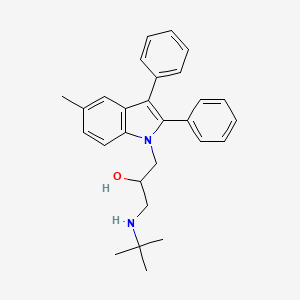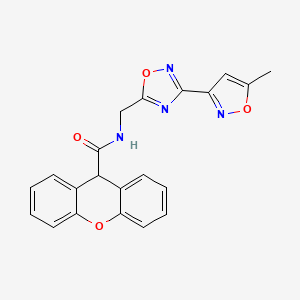
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide” is a complex organic molecule that contains several functional groups and rings. These include an isoxazole ring, an oxadiazole ring, and a xanthene ring. The presence of these functional groups could potentially give this compound interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different ring or functional group. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis pathway .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a xanthene backbone, which is a tricyclic system composed of two benzene rings joined by a pyran ring. Attached to this backbone is a chain containing an isoxazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom), an oxadiazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom), and an amide group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the amide group could participate in hydrolysis or condensation reactions, while the isoxazole and oxadiazole rings could potentially undergo various substitution or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water. The compound’s melting and boiling points would depend on factors such as its molecular weight and the strength of intermolecular forces .科学的研究の応用
Polymorphism and Crystal Structure Analysis
The compound exhibits polymorphism, which refers to the ability to form different crystal structures from the same molecular components. In the case of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide, three distinct forms have been characterized . These forms include two polymorphic forms and one solvate. An in-depth analysis of their interactions and energy content revealed insights into their crystallization mechanisms. Specifically:
Biological Activity and Chemical Reactivity
While specific studies on the molecular structure analysis of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide itself are scarce, related compounds provide insights. Researchers have explored structural determinants critical for biological activity and chemical reactivity. Further investigations are needed to uncover its potential applications in this context.
Antifungal Properties
Isoxazole derivatives have shown promise as antifungal agents. For instance, 5-aryl-4-methyl-3-yl-(imidazolidin-1-yl-methyl, 2-ylidene nitroimine) isoxazoles demonstrated good antifungal activity against various fungi . While direct evidence for N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide remains limited, exploring its potential antifungal properties could be worthwhile.
Safety and Hazards
将来の方向性
Given the potential biological activity of compounds containing isoxazole rings, this compound could be of interest for further study. Future research could involve synthesizing the compound and testing its biological activity, as well as investigating its physical and chemical properties in more detail .
特性
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4/c1-12-10-15(24-28-12)20-23-18(29-25-20)11-22-21(26)19-13-6-2-4-8-16(13)27-17-9-5-3-7-14(17)19/h2-10,19H,11H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJSAMQYFHIAJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(4-chlorophenyl)sulfonyl]amino}-N-(2-ethylphenyl)piperidine-1-carboxamide](/img/structure/B2792696.png)

![N-(2-fluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2792700.png)
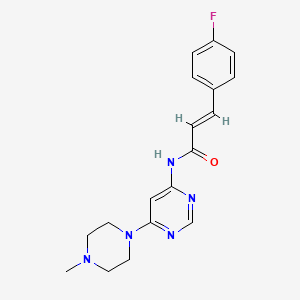
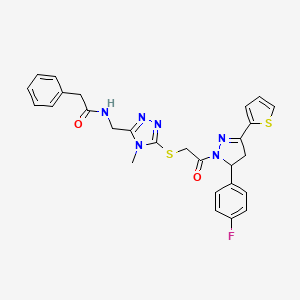
![(4-Chloro-2-methylphenyl)[1-methyl-6-(prop-2-enylamino)pyrazolo[4,5-e]pyrimidi n-4-yl]amine](/img/structure/B2792703.png)
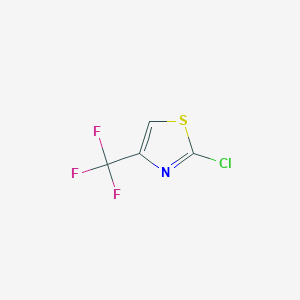
![6-Cyclopropyl-2-[1-(1-methyl-6-oxopyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2792705.png)
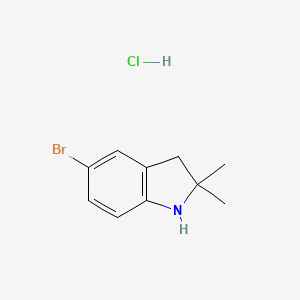
![1-(benzo[d]oxazol-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B2792707.png)

![[4-(5,6,7,8-Tetrahydroquinazolin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2792716.png)
![1-(1-adamantyl)-3-[(E)-(4-nitrophenyl)methylideneamino]urea](/img/structure/B2792717.png)
